

Itraconazole-d9: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Itraconazole-d9*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole, a triazole antifungal agent, has garnered significant attention beyond its primary indication for the treatment of fungal infections. Preclinical and clinical studies have revealed its potent anti-cancer properties, primarily attributed to its ability to inhibit the Hedgehog (Hh) signaling pathway and angiogenesis. **Itraconazole-d9**, a deuterated form of Itraconazole, serves as a crucial tool for researchers in pharmacokinetic and metabolic studies, offering a stable isotope-labeled internal standard for accurate quantification in complex biological matrices. This technical guide provides an in-depth overview of the molecular characteristics of **Itraconazole-d9**, its mechanistic actions, and relevant experimental protocols.

Core Data Presentation

Molecular Profile of Itraconazole-d9

Property	Value	References
Chemical Formula	C ₃₅ H ₂₉ D ₉ Cl ₂ N ₈ O ₄	[1][2]
Molecular Weight	714.69 g/mol	[1][2]
CAS Number	1309272-50-1	[3]
Appearance	Off-White Solid	[4]
Parent Compound	Itraconazole (CAS: 84625-61-6)	[1]

Key Mechanistic Inhibitory Concentrations (IC₅₀) of Itraconazole

Target/Process	IC ₅₀	Cell Line/System	References
Hedgehog Signaling Pathway	~800 nM	Shh-Light2 reporter cells	[5]
VEGFR2 Phosphorylation	Inhibition observed at 400 nM	Human Umbilical Vein Endothelial Cells (HUVEC)	[6]
Endothelial Cell Proliferation	Potent inhibition observed	Human Umbilical Vein Endothelial Cells (HUVEC)	[7]

Mechanism of Action

Itraconazole exhibits a multifaceted mechanism of action, targeting distinct pathways in fungal and mammalian cells.

Antifungal Activity

The primary antifungal mechanism of Itraconazole involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of

ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death.[8][9]

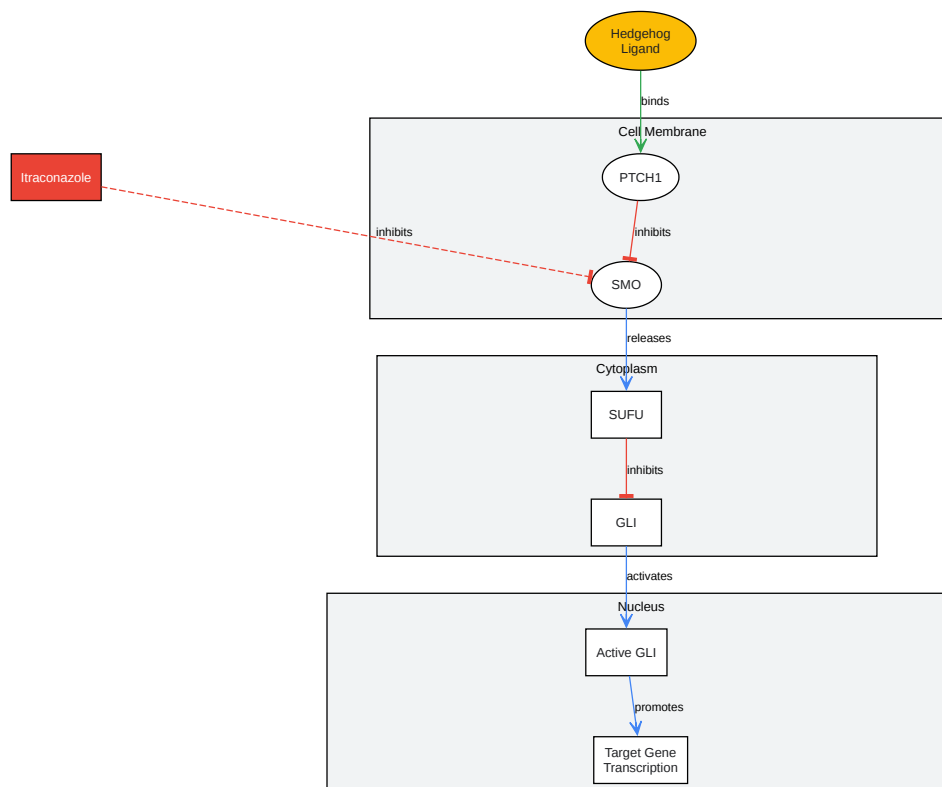
Anticancer Activity

Itraconazole's anticancer effects are attributed to two primary mechanisms: inhibition of the Hedgehog signaling pathway and anti-angiogenic activity.[10]

- **Hedgehog Pathway Inhibition:** Itraconazole acts as a potent antagonist of the Hedgehog signaling pathway by acting on the Smoothed (SMO) protein, a key component of the pathway.[5] This inhibition is distinct from its antifungal action and occurs at concentrations achievable in patients undergoing antifungal therapy.[5] The Hedgehog pathway is aberrantly activated in several cancers, and its inhibition can suppress tumor growth.[5]
- **Anti-Angiogenesis:** Itraconazole inhibits angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7] This effect is mediated, at least in part, through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) glycosylation and trafficking.[6] This leads to a reduction in VEGFR2 signaling and subsequent downstream effects on endothelial cell proliferation, migration, and tube formation.[6][7]

Signaling Pathways

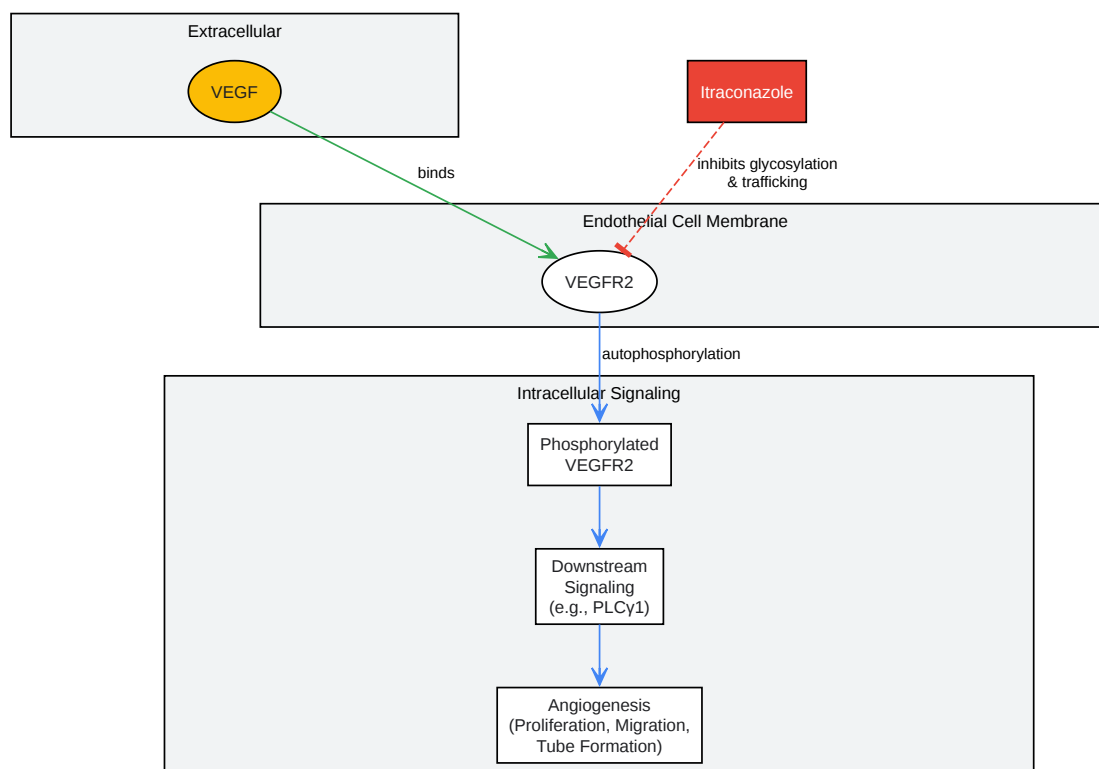
Hedgehog Signaling Pathway Inhibition by Itraconazole



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Caption: Itraconazole inhibits the Hedgehog pathway by targeting Smoothened (SMO).

Anti-Angiogenic Mechanism of Itraconazole via VEGFR2 Inhibition



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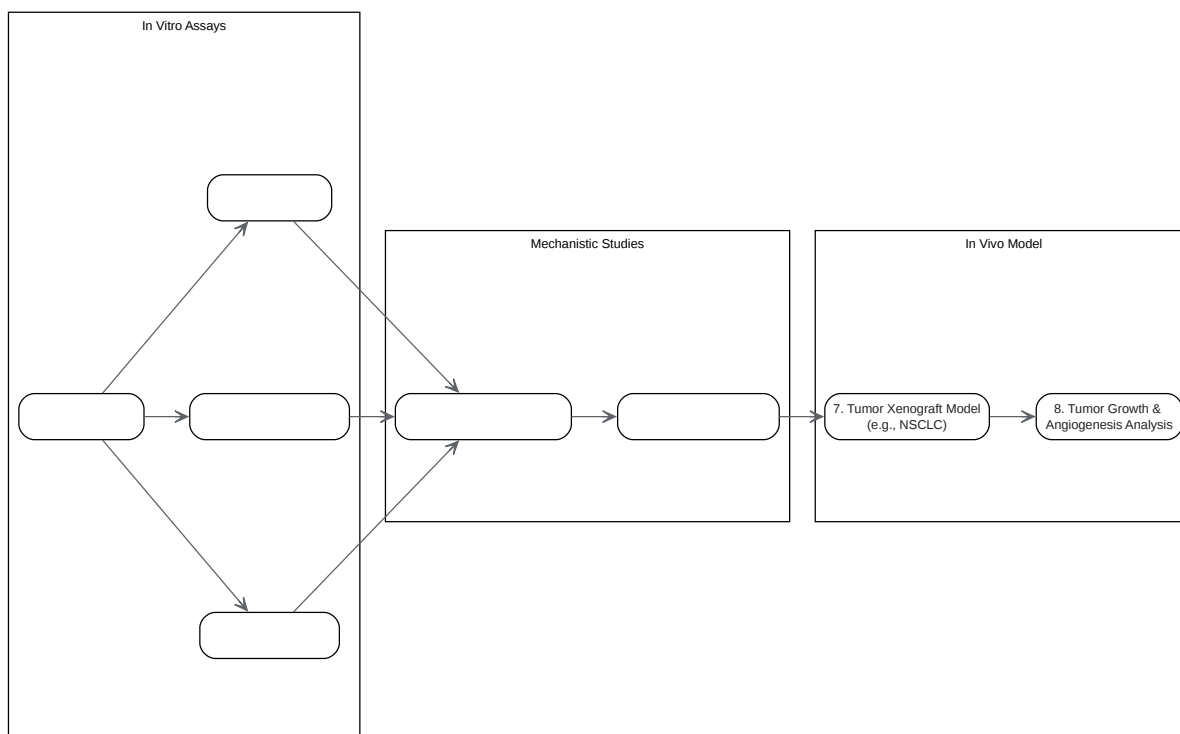
Caption: Itraconazole inhibits angiogenesis by disrupting VEGFR2 function.

Experimental Protocols & Workflows

Synthesis of Itraconazole-d9

While a detailed, step-by-step protocol for the synthesis of **Itraconazole-d9** is not publicly available, the general synthetic strategy involves the introduction of deuterium atoms into the sec-butyl side chain of an Itraconazole precursor. This is typically achieved by using deuterated reagents during the synthesis of this side chain, which is then coupled to the triazolone core of the molecule. The final steps involve the condensation of the modified side-chain intermediate with the dioxolane-containing fragment of Itraconazole.

Experimental Workflow: Investigating the Anti-Angiogenic Effects of Itraconazole



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Caption: A typical workflow for evaluating the anti-angiogenic properties of Itraconazole.

Detailed Methodologies

1. Endothelial Cell Tube Formation Assay^{[7][11]}

- Objective: To assess the ability of Itraconazole to inhibit the formation of capillary-like structures by endothelial cells in vitro.
- Materials:
 - Human Umbilical Vein Endothelial Cells (HUVEC)

- Endothelial Cell Growth Medium (EGM-2)
- Basement Membrane Extract (e.g., Matrigel)
- 96-well plates
- Itraconazole stock solution (in DMSO)
- Calcein AM (for visualization)
- Protocol:
 - Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 μ L of Matrigel per well.
 - Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
 - Harvest HUVEC and resuspend them in EGM-2 at a density of 1.5×10^5 cells/mL.
 - Add 100 μ L of the HUVEC suspension to each well.
 - Add Itraconazole at desired concentrations (and a DMSO vehicle control).
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
 - After incubation, carefully remove the medium and wash the cells with PBS.
 - Add Calcein AM solution (e.g., 2 μ M in PBS) and incubate for 30 minutes at 37°C.
 - Visualize and capture images of the tube network using a fluorescence microscope.
 - Quantify tube formation by measuring parameters such as total tube length, number of junctions, and total network size using appropriate software.

2. VEGFR2 Phosphorylation Assay (Western Blot)[6]

- Objective: To determine the effect of Itraconazole on VEGF-induced phosphorylation of VEGFR2.

- Materials:
 - HUVEC
 - Serum-free medium
 - Recombinant human VEGF
 - Itraconazole stock solution (in DMSO)
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2
 - HRP-conjugated secondary antibody
 - Chemiluminescent substrate
- Protocol:
 - Seed HUVEC and grow to near confluence.
 - Starve the cells in serum-free medium for 4-6 hours.
 - Pre-treat the cells with Itraconazole or DMSO vehicle for a specified time (e.g., 24 hours).
 - Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).
 - Immediately place the plate on ice and wash the cells with ice-cold PBS.
 - Lyse the cells with ice-cold lysis buffer.
 - Determine protein concentration of the lysates using a BCA assay.
 - Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
 - Block the membrane and probe with primary antibodies against phospho-VEGFR2 and total VEGFR2.

- Incubate with HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal.

3. Use of **Itraconazole-d9** as an Internal Standard for LC-MS/MS Analysis^[12]

- Objective: To accurately quantify Itraconazole concentrations in biological samples (e.g., plasma).
- Protocol Overview (Protein Precipitation Method):
 - Sample Preparation:
 - To a 100 μ L aliquot of plasma sample, add a known amount of **Itraconazole-d9** internal standard solution (in a solvent like methanol or acetonitrile).
 - Add a protein precipitation solvent (e.g., acetonitrile containing an acid) to the plasma sample.
 - Vortex vigorously to mix and precipitate the proteins.
 - Centrifuge the sample at high speed to pellet the precipitated proteins.
 - Analysis:
 - Transfer the supernatant to a clean tube or a 96-well plate for analysis.
 - Inject an aliquot of the supernatant into the LC-MS/MS system.
 - Monitor the specific mass transitions for both Itraconazole and **Itraconazole-d9**.
 - Quantification:
 - Generate a calibration curve using known concentrations of Itraconazole with a fixed concentration of **Itraconazole-d9**.

- Calculate the ratio of the peak area of Itraconazole to the peak area of **Itraconazole-d9** for both the standards and the unknown samples.
- Determine the concentration of Itraconazole in the unknown samples by interpolating from the calibration curve.

Conclusion

Itraconazole-d9 is an indispensable tool for the precise and accurate quantification of Itraconazole in preclinical and clinical research. The growing body of evidence supporting the anticancer activities of Itraconazole, through its inhibition of the Hedgehog and angiogenesis pathways, highlights the importance of such tools in advancing our understanding of its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for researchers to investigate the multifaceted biological activities of this promising repurposed drug.

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